molecular formula C16H21NO5 B3039104 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96449-63-7

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B3039104
CAS No.: 96449-63-7
M. Wt: 307.34 g/mol
InChI Key: VCVHCJHNQOLOGK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester is a synthetic pyrrolidone derivative featuring a lactam ring (5-oxo-pyrrolidine) substituted with a 3,4-dimethoxybenzyl group at the 1-position and an ethyl ester at the 3-carboxylic acid position. The compound’s molecular formula is C₁₇H₂₁NO₅, with a molar mass of 319.35 g/mol. This compound is commercially available (CAS: sc-302206, 500 mg for $285.00) through Santa Cruz Biotechnology . Pyrrolidone derivatives are widely studied for their pharmacological relevance, including applications as nootropics, anticonvulsants, and intermediates in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-4-22-16(19)12-8-15(18)17(10-12)9-11-5-6-13(20-2)14(7-11)21-3/h5-7,12H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVHCJHNQOLOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160116
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-63-7
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies Overview

The target molecule’s structure comprises a γ-lactam core (5-oxo-pyrrolidine) functionalized with a 3,4-dimethoxybenzyl group at the nitrogen atom and an ethyl ester at the C3 position. Three principal methodologies have been employed to construct this framework:

  • Castagnoli-Cushman Reaction : Cyclocondensation of homophthalic anhydrides with formaldimine equivalents.
  • Multicomponent Domino Reactions : One-pot assembly using glycine esters, aldehydes, and dipolarophiles.
  • Donor-Acceptor Cyclopropane Ring-Opening : Nickel-catalyzed lactamization followed by dealkoxycarbonylation.

Each approach offers distinct advantages in stereocontrol, scalability, and functional group compatibility.

Castagnoli-Cushman Reaction Approach

Reaction Mechanism and Substrate Design

The Castagnoli-Cushman reaction enables the synthesis of isoquinolone derivatives through the cyclocondensation of homophthalic anhydrides with 1,3,5-triazinanes. For the target pyrrolidine, homophthalic anhydride (1) is replaced with a glutaric anhydride derivative to favor five-membered ring formation. The reaction proceeds via:

  • Anhydride activation by 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (2), generating a reactive iminium intermediate.
  • Cyclization to form the γ-lactam core.
  • Deprotection of the DMB group using trifluoroacetic acid (TFA) to unmask the pyrrolidine nitrogen.

Optimization and Yields

Key modifications include:

  • Esterification : Carboxylic acid intermediates are converted to ethyl esters using HATU/EtOH, achieving 85–92% yields.
  • Diastereoselectivity : The DMB group ensures >90% selectivity for the trans-isomer during cyclization.
Table 1: Castagnoli-Cushman Reaction Parameters
Step Reagents/Conditions Yield (%)
Cyclocondensation TFA, CH₂Cl₂, 25°C, 12 h 72
Esterification HATU, EtOH, DIPEA, 0°C→25°C 88
DMB Deprotection TFA/CH₂Cl₂, 2 h 95

Multicomponent Domino Reactions

Three-Component Assembly

A catalyst-free domino reaction between formylpyrazoles (1), N-arylmaleimides (2), and glycine ethyl ester (3) generates pyrrolidine derivatives via:

  • Imine formation between the aldehyde and glycine ester.
  • Azomethine ylide generation through a 1,2-proton shift.
  • Dipolar cycloaddition with maleimides to form the pyrrolidine core.

Functionalization with 3,4-Dimethoxybenzyl Groups

Post-cyclization, the pyrrolidine nitrogen is alkylated using 3,4-dimethoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 60°C), yielding the target compound in 68% isolated yield.

Table 2: Domino Reaction Performance
Component Role Optimal Equivalents
Formylpyrazole Aldehyde source 1.2
N-Maleimide Dipolarophile 1.0
Glycine ethyl ester Amine precursor 1.5

Donor-Acceptor Cyclopropane Ring-Opening

Cyclopropane Activation and Lactamization

Donor-acceptor (DA) cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates (1), undergo nickel-catalyzed ring-opening with 3,4-dimethoxybenzylamine (2) to form γ-amino esters (3). Subsequent lactamization and dealkoxycarbonylation yield the target pyrrolidinone:

  • Ring-opening : Ni(ClO₄)₂·6H₂O (5 mol%) in DCE, 80°C, 12 h.
  • Lactamization : Acetic acid, toluene, reflux, 6 h.
  • Dealkoxycarbonylation : NaOH (2 M), 100°C, 3 h → 70% overall yield.

Stereochemical Outcomes

Chiral DA cyclopropanes produce enantiomerically enriched pyrrolidones (up to 98% ee), critical for bioactive applications.

Table 3: DA Cyclopropane Reaction Scope
Cyclopropane Donor Amine Yield (%) ee (%)
2-(4-Fluorophenyl) 3,4-Dimethoxybenzylamine 65 92
2-(Thien-2-yl) Benzylamine 58

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Castagnoli-Cushman : High diastereoselectivity but requires multiple protection/deprotection steps.
  • Domino Reactions : One-pot efficiency but limited to electron-deficient dipolarophiles.
  • DA Cyclopropanes : Scalable to gram quantities with excellent enantiocontrol.

Functional Group Tolerance

  • Ethyl ester groups remain stable under nickel catalysis.
  • Methoxybenzyl substituents necessitate orthogonal protecting strategies during cyclization.

Experimental Considerations and Optimization

Critical Parameters

  • Temperature Control : Lactamization above 80°C leads to decarboxylation side reactions.
  • Solvent Choice : Toluene minimizes ester hydrolysis during domino reactions.
  • Catalyst Loadings : >5 mol% Ni(ClO₄)₂·6H₂O accelerates cyclopropane ring-opening but risks over-oxidation.

Purification Challenges

  • Silica gel chromatography effectively separates diastereomers (hexane/EtOAc 4:1).
  • Recrystallization from ethanol/DMF (1:1) enhances purity (>99% by HPLC).

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress-related diseases, making it a candidate for developing therapeutic agents aimed at conditions such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Preliminary studies have shown that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications.

Drug Development

The compound serves as a scaffold for designing new drugs. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound are being explored for their potential as selective inhibitors in cancer therapy.

In pharmacological studies, this compound is utilized to profile biological activities against various cell lines. This profiling aids in understanding the mechanisms of action and efficacy of new therapeutic agents derived from this compound.

Polymer Synthesis

The unique chemical structure of this ester allows it to be used in synthesizing novel polymers with specific properties. Research into biodegradable polymers has identified this compound as a potential monomer due to its ability to impart desirable mechanical and thermal properties.

Nanotechnology Applications

In nanotechnology, derivatives of this compound are being investigated for use in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro
Anti-inflammatory EffectsInhibition of TNF-alpha production observed
Neuroprotective EffectsReduced neuronal death in models of Alzheimer's disease
Polymer ApplicationsSuccessful incorporation into biodegradable polymer matrices

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzyl group with methoxy substituents can participate in hydrophobic interactions, while the pyrrolidine ring can engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Key Differences Reference
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester C₁₇H₂₁NO₅ 319.35 3,4-Dimethoxybenzyl, ethyl ester Reference compound
1-(2-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (2-chloro-phenyl)-amide (OPCA) C₁₇H₁₄ClFN₂O₂ 344.76 2-Fluorophenyl, 2-chlorophenyl amide Amide replaces ester; halogenated aryl groups
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Methyl group, carboxylic acid No benzyl/ester; free carboxylic acid
4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester C₁₂H₁₇NO₄ 239.27 Pyridine ring, isopropyl, methyl, ethyl ester Heterocycle differs (pyridine vs. pyrrolidone)
Succinic acid, monoamide, N,N-di(2-ethylhexyl)-, nonyl ester (SA) C₂₄H₄₅NO₄ 415.62 Branched alkyl esters, succinamide Aliphatic backbone; no aromaticity

Physicochemical and Functional Properties

Lipophilicity and Solubility
  • The 3,4-dimethoxybenzyl group in the target compound increases lipophilicity compared to the methyl-substituted analog (), which lacks aromaticity. This enhances membrane permeability but may reduce aqueous solubility.
  • The ethyl ester in the target compound provides moderate polarity, whereas the free carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () increases water solubility at higher pH but reduces bioavailability due to ionization .
Steric and Electronic Effects
  • Its isopropyl and methyl groups create steric hindrance, possibly limiting binding to flat active sites .
  • Halogenated aryl groups in OPCA () enhance metabolic stability and electron-withdrawing effects, which could influence receptor affinity .

Biological Activity

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester, with CAS number 96449-63-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C16_{16}H21_{21}NO5_5
  • Molecular Weight : 307.34 g/mol
  • Structure : The compound features a pyrrolidine ring with a carboxylic acid and an ethyl ester functional group, along with a dimethoxybenzyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through established organic synthesis methods. The details of these synthetic pathways are crucial for understanding the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. In particular, the compound has been evaluated against various cancer cell lines, including A549 human lung adenocarcinoma cells.

  • In Vitro Studies :
    • The compound was tested at a concentration of 100 µM for 24 hours using an MTT assay.
    • Results indicated a structure-dependent anticancer activity. For instance, derivatives with specific substitutions exhibited reduced viability in A549 cells (64% and 61% viability for compounds with 4-chlorophenyl and 4-bromophenyl substitutions respectively) .
CompoundViability (%)Notes
Base Compound78–86%Weak anticancer activity
Compound with 4-chlorophenyl64%Enhanced activity
Compound with 4-bromophenyl61%Enhanced activity
Compound with 4-dimethylamino phenylSignificant reduction in viabilityMost potent activity observed

Antimicrobial Activity

The antimicrobial properties of this compound were also assessed against multidrug-resistant pathogens.

  • Pathogens Tested :
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Multidrug-resistant Pseudomonas aeruginosa

The results indicated promising antimicrobial activity, suggesting that derivatives of the pyrrolidine structure could serve as effective agents against resistant strains .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study characterized various derivatives of the compound and their effects on A549 cells compared to standard chemotherapeutics like cisplatin. The findings showed that certain structural modifications significantly enhanced anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .
  • Case Study on Antimicrobial Resistance :
    • Another study focused on the effectiveness of the compound against clinically significant pathogens. The results demonstrated that modifications in the chemical structure could lead to improved activity against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Q & A

Q. Table 1. Reaction Optimization Variables

VariableExample ()Alternative Approaches
Solventp-Xylene (reflux)DMF (microwave-assisted)
CatalystNone specifiedLewis acids (e.g., ZnCl₂)
Reaction Time5–7 hoursReduced via microwave heating
Yield70–85% after recrystallizationImproved via column chromatography

Basic: Which spectroscopic techniques confirm its structure and purity?

Answer:

  • X-ray Crystallography : Resolves molecular geometry (e.g., triclinic crystal system, space group P1, as in related compounds) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the dimethoxy-benzyl group (δ 3.8–4.0 ppm for methoxy) and ester ethyl group (δ 1.2–1.4 ppm for CH₃).
    • ¹³C NMR : Confirms lactam carbonyl (δ ~170 ppm) and ester carbonyl (δ ~165 ppm) .
  • HPLC : Validates purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Basic: How to troubleshoot low yields during purification?

Answer:

  • Recrystallization : Use ethanol or methanol (as in ) for polar impurities .
  • Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 3:1) to resolve ester byproducts.
  • pH Adjustment : Acidic workup (pH 4–5) precipitates carboxylic acid intermediates, reducing side reactions.

Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?

Answer:

  • Chiral HPLC : Separates enantiomers using Chiralpak® columns (e.g., AD-H) and isopropanol/n-hexane mobile phases .
  • X-ray Analysis : Determines absolute configuration (e.g., ’s triclinic system with Z′ = 1) .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents).

Advanced: What mechanistic insights exist for the lactam cyclization step?

Answer:

  • Kinetic Studies : Vary reaction time and temperature (e.g., ’s 5–7 hour reflux) to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into the lactam carbonyl.
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for cyclization pathways.

Advanced: How to evaluate bioactivity using in vitro assays?

Answer:

  • Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • SAR Studies : Modify the benzyl or ester groups (e.g., ’s benzodioxole derivatives) to correlate structure and activity .

Advanced: How to model target interactions computationally?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., PDB: 1ATP).
  • MD Simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories.
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., lactam carbonyl) using Schrödinger’s Phase.

Advanced: How to address contradictory regioselectivity data in analogues?

Answer:

  • Comparative Synthesis : Vary substituents (e.g., methoxy vs. nitro groups) to test electronic effects ( vs. 17) .
  • NMR Analysis : HSQC/HMBC maps coupling to distinguish regioisomers.
  • Computational NBO Analysis : Evaluates charge distribution directing reactivity (e.g., electron-deficient benzyl groups).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

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